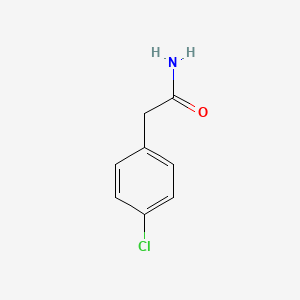

2-(4-Chlorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Chlorophenyl)acetamide is an organic compound with the empirical formula C8H8ClNO and a molecular weight of 169.61 . It is a solid in form . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . It has a density of 1.3±0.1 g/cm³, a boiling point of 344.9±25.0 °C at 760 mmHg, and a flash point of 162.4±23.2 °C .Physical And Chemical Properties Analysis

This compound has a molar refractivity of 44.3±0.3 cm³, a polar surface area of 43 Ų, and a molar volume of 135.0±3.0 cm³ . It has a surface tension of 47.2±3.0 dyne/cm and a polarizability of 17.5±0.5 10^-24 cm³ .Scientific Research Applications

Antiviral and Neuroprotective Properties

- A derivative of 2-(4-Chlorophenyl)acetamide showed significant antiviral and antiapoptotic effects in vitro against Japanese encephalitis, reducing viral load and increasing survival in infected mice (Ghosh et al., 2008).

Optical Properties for Photonic Devices

- Research on organic crystals including this compound revealed their potential in photonic devices like optical switches and modulators due to their nonlinear optical properties (Castro et al., 2017).

Antibacterial Activity

- Certain derivatives of this compound exhibited moderate to good antibacterial activity against both gram-positive and gram-negative bacteria (Desai et al., 2008).

Insecticidal Efficacy

- Phenoxyacetamide derivatives, including those with a this compound structure, showed significant insecticidal efficacy against the cotton leafworm (Rashid et al., 2021).

Potential in Dye-Sensitized Solar Cells

- Synthesized molecules similar to this compound demonstrated good light harvesting efficiency and potential use in dye-sensitized solar cells (Mary et al., 2020).

Anticancer, Anti-Inflammatory, and Analgesic Activities

- Some derivatives of this compound were identified as potential anticancer, anti-inflammatory, and analgesic agents (Rani et al., 2014).

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Similar compounds have been shown to interact with various enzymes and proteins . For instance, some acetamide derivatives have been found to have antimicrobial and antiproliferative activities . These interactions often involve binding to the active site of the enzyme or protein, altering its function .

Cellular Effects

The specific cellular effects of 2-(4-Chlorophenyl)acetamide are currently unknown due to the lack of studies on this compound. Related compounds have been shown to affect cell function in various ways. For example, some acetamide derivatives have been found to inhibit the growth of cancer cells . They may also influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds have been found to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

2-(4-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYGROHYLCZLGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the structural characterization of 2-(4-Chlorophenyl)acetamide?

A1: this compound (C8H8ClNO) consists of a chlorobenzene ring attached to an acetamide group. [] The acetamide group exhibits a significant twist relative to the benzene ring, with a dihedral angle of 83.08°. [] This structural information is crucial for understanding its potential interactions with biological targets and for computational modeling studies.

Q2: What is known about the crystal structure and intermolecular interactions of this compound?

A2: In its crystal structure, this compound molecules are linked together by N—H⋯O hydrogen bonds. [] These hydrogen bonds form layers that run parallel to the ab plane within the crystal lattice. [] This understanding of its crystal packing can be valuable for formulation development and predicting physicochemical properties.

Q3: Have any QSAR studies been conducted on this compound derivatives?

A3: While no QSAR studies specifically on this compound are mentioned in the provided abstracts, research on related compounds like 4-oxo-thiazolidines and 2-oxo-azetidines, which share structural similarities, has been conducted. [] This research highlights the influence of substituents on antibacterial activity. For example, in N-[3-chloro-4-(2-aryl)-2-oxo-azetidinyl]-2-(4-chlorophenyl)acetamides, bulkier substituents at the 3-position were associated with increased hydrophobicity and potentially enhanced activity. [] This information could guide further investigations into modifying this compound for desired properties.

Q4: Are there any known applications of this compound as a building block in organic synthesis?

A4: While the provided research doesn't detail specific applications of this compound as a building block, it's important to note that similar compounds are frequently employed in synthesizing more complex molecules with potential biological activities. [] Its simple structure and the presence of reactive groups like the amide suggest its potential utility in various chemical transformations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Trifluoromethyl)furan-2-yl]methanamine;hydrochloride](/img/structure/B2998390.png)

![Ethyl 2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enoate](/img/structure/B2998392.png)

![5-[(E)-2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B2998393.png)

![1-[1,1'-Biphenyl]-4-yl-3-(4-chloroanilino)-1-propanone](/img/structure/B2998394.png)

![7-(3-methoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2998399.png)

![3-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride](/img/no-structure.png)